molecular formula C17H23NO3 B8486616 (4-benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone

(4-benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B8486616
M. Wt: 289.4 g/mol
InChI Key: MSJYCMSHXTZKQC-UHFFFAOYSA-N
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Description

(4-benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-benzylmorpholin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(4-benzylmorpholin-2-yl)-(oxan-4-yl)methanone

InChI

InChI=1S/C17H23NO3/c19-17(15-6-9-20-10-7-15)16-13-18(8-11-21-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2

InChI Key

MSJYCMSHXTZKQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)C2CN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An inerted 6 L reactor is charged with THF (242.5 mL), magnesium (54.47 g, 2240 mmol) and 5% of the total amount of 4-chlorotetrahydropyran (12.28 mL, 112 mmol). Then, a small amount of methyl iodide (0.5 mL) and one iodine crystal is added. The reaction mixture is stirred and heated up to 64-66° C. After initiation, the remaining 4-chlorotetrahydropyran (233.22 mL, 2127 mmol) diluted in THF (890 mL) is slowly added over 135 mins. The mixture is heated up for 30 additional minutes before being cooled to 0° C. Then, the Weinreb amide 2b (370 g, 1400 mmol) diluted in THF (2777 mL) is added over 180 mins between 0-4° C. and the mixture is stirred for a further 60 mins. Then, acetic acid (48 mL, 0.83 mmol) is added to the mixture followed by a 55/45:v/v:saturated NH4Cl/H2O mixture (2590 mL) keeping the temperature below 9° C. The organic layer is washed with a 60/40:v/v:saturated NH4Cl/H2O mixture (500 mL) and, after separation, toluene (1800 mL) and water (1800 mL) is added to the organic solution. Then after extraction, water (1100 mL) is added to the toluene mixture which is basified with 3.68 M Na2CO3aq (148 mL). The organic layer is dried over MgSO4, filtered and concentrated under reduced pressure to dryness to yield compound 8b as the free base (400.8 g, 98.6% yield).
Quantity
54.47 g
Type
reactant
Reaction Step One
Quantity
12.28 mL
Type
reactant
Reaction Step One
Name
Quantity
242.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
233.22 mL
Type
reactant
Reaction Step Three
Name
Quantity
890 mL
Type
solvent
Reaction Step Three
Quantity
370 g
Type
reactant
Reaction Step Four
Name
Quantity
2777 mL
Type
solvent
Reaction Step Four
Quantity
48 mL
Type
reactant
Reaction Step Five
Name
NH4Cl H2O
Quantity
2590 mL
Type
reactant
Reaction Step Six
Name
Yield
98.6%

Synthesis routes and methods II

Procedure details

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